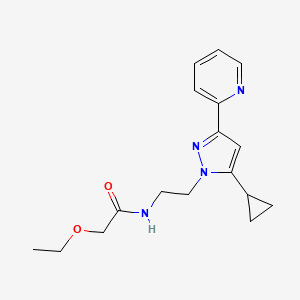

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-2-23-12-17(22)19-9-10-21-16(13-6-7-13)11-15(20-21)14-5-3-4-8-18-14/h3-5,8,11,13H,2,6-7,9-10,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHPBHHYRUVTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1C(=CC(=N1)C2=CC=CC=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.

Pyridine Ring Attachment: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Final Assembly: The final compound is assembled by reacting the intermediate with 2-ethoxyacetyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyacetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Reduction: Reduced forms of the compound, potentially leading to the removal of the ethoxy group.

Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds highlights key differences in substituents, physicochemical properties, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings :

Substituent Impact on Activity :

- The trifluoromethyl group in the pyrazole ring (as in and ) enhances metabolic stability and hydrophobic interactions compared to the cyclopropyl group in the target compound. However, the cyclopropyl group may reduce steric hindrance, improving binding pocket accessibility.

- The ethoxyacetamide side chain in the target compound offers better solubility than the methylsulfonamido group in , which is bulkier and may limit membrane permeability.

Synthetic Complexity :

- The target compound’s synthesis is less complex than the multi-step procedures required for trifluoromethyl-substituted analogs (e.g., ), which involve atropisomer separation and advanced coupling techniques.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group, pyridine, and pyrazole moieties, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂ |

| Molecular Weight | 313.39 g/mol |

| Structural Features | Cyclopropyl group, pyridine ring, pyrazole ring, and ethoxyacetamide functional group |

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit notable anticancer activities. For instance, studies have shown that similar structures can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

- Example Study : A derivative with a similar structure was found to inhibit the growth of breast cancer cells in vitro by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with pyrazole structures are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation.

- Mechanism : By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, which are mediators of inflammation .

Antimicrobial Activity

The presence of heterocyclic systems like pyrazole and pyridine has been associated with antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains.

| Activity Type | Target Pathogen | Effectiveness |

|---|---|---|

| Bacterial Inhibition | Staphylococcus aureus | Moderate |

| Antifungal Activity | Candida albicans | Significant |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A series of experiments demonstrated that derivatives of this compound showed IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects.

-

Anti-inflammatory Testing :

- In vivo studies using animal models of inflammation showed that administration of this compound led to a significant reduction in inflammatory markers compared to controls.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. The findings suggest:

- The compound exhibits selective inhibition against COX enzymes.

- It shows promising results in preclinical models for both cancer and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.